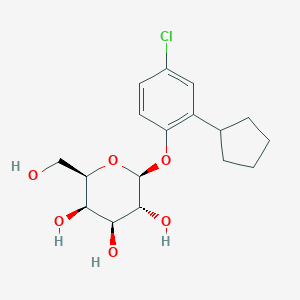

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of carbohydrates. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside typically involves the glycosylation of 4-chloro-2-cyclopentylphenol with a suitable galactosyl donor under acidic or basic conditions. Commonly used galactosyl donors include galactosyl bromide or galactosyl fluoride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Selective Enrichment of Pathogenic Bacteria

CPPG has been employed effectively to isolate Shigella from fecal samples where traditional methods fail due to interference from commensal bacteria like E. coli. Its selective toxicity enables researchers to enhance diagnostic accuracy for Shigella infections . -

Antimicrobial Studies

The compound has been assessed for its antimicrobial properties against various Gram-positive and Gram-negative bacteria. It demonstrates selective toxicity towards certain strains, with effectiveness varying based on bacterial species and environmental conditions . -

Glycobiology Research

As a reagent in glycobiology, CPPG is involved in the study of carbohydrate chemistry, glycan formation, and degradation enzymology. It aids in understanding protein-glycan interactions and the role of glycans in biological systems .

Case Study 1: Selective Growth of Shigella

A study demonstrated that using CPPG allowed for the successful isolation of Shigella from mixed bacterial cultures. In experiments where E. coli was present at a much higher concentration (100-fold), CPPG enabled the enrichment of Shigella populations, showcasing its potential as a diagnostic tool .

Case Study 2: Autocytotoxicity Against E. coli

In another investigation, CPPG was shown to exhibit autocytotoxic effects specifically against E. coli. The study indicated that as E. coli approached the end of its logarithmic growth phase, the presence of CPPG significantly reduced viable cell counts, highlighting its potential application in selective bacterial isolation .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside involves its interaction with glycosyltransferases and glycosidases. These enzymes catalyze the transfer of sugar moieties to acceptor molecules, playing a crucial role in glycan biosynthesis and degradation. The compound acts as a substrate, allowing researchers to study enzyme specificity and catalytic mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-2-cyclopentylphenyl-beta-D-galactopyranoside

- 4-Bromo-2-cyclopentylphenyl-beta-D-galactopyranoside

- 4-Iodo-2-cyclopentylphenyl-beta-D-galactopyranoside

Uniqueness

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is unique due to its specific chlorine substitution, which affects its reactivity and interaction with enzymes. Compared to its analogs, the chlorine atom provides distinct electronic and steric properties, influencing the compound’s behavior in biochemical assays .

Actividad Biológica

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside (CPPG) is a phenolic derivative of beta-galactoside, primarily utilized in glycobiology research. This compound has garnered attention due to its selective enrichment properties for the pathogenic bacterium Shigella in the presence of Escherichia coli (E. coli). Its unique structure and biochemical properties make it a valuable tool in microbiological studies and potential applications in diagnostics.

This compound operates primarily through its interaction with bacterial enzymes, particularly beta-galactosidases. Upon hydrolysis by E. coli, CPPG is converted into galactose and 4-chloro-2-cyclopentylphenol, the latter acting as a toxic aglycone that disrupts cellular processes in E. coli but not in Shigella, which can tolerate this compound. This selective toxicity facilitates the enrichment of Shigella in mixed cultures, allowing for improved isolation techniques in clinical microbiology .

Enzymatic Substrate and Inhibition Studies

CPPG serves as an enzymatic substrate for various glycosyltransferases and glycosidases, making it integral to studies of carbohydrate metabolism. Notably, it has been shown to inhibit the growth of certain bacterial strains while promoting the selective growth of Shigella. Research indicates that CPPG can effectively enrich Shigella populations even when competing against a 100-fold higher concentration of E. coli .

Case Studies

- Selective Enrichment of Shigella : A study demonstrated that using CPPG allowed for the successful isolation of Shigella from fecal samples, where traditional methods often failed due to interference from commensal bacteria like E. coli. The compound's ability to selectively inhibit E. coli while supporting Shigella growth was pivotal in enhancing diagnostic accuracy .

- Antimicrobial Activity : In another investigation, the antimicrobial properties of CPPG were assessed against various Gram-positive and Gram-negative bacteria. While it exhibited selective toxicity towards certain strains, it was noted that its effectiveness varied significantly depending on the bacterial species and environmental conditions .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-cyclopentylphenyl-beta-D-galactopyranoside | Fluorine substitution | Similar selective inhibition but less effective than CPPG |

| 4-Bromo-2-cyclopentylphenyl-beta-D-galactopyranoside | Bromine substitution | Comparable activity with variations in selectivity |

| 4-Iodo-2-cyclopentylphenyl-beta-D-galactopyranoside | Iodine substitution | Higher reactivity but reduced stability compared to CPPG |

The unique chlorine substitution in CPPG enhances its reactivity and selectivity compared to its analogs, making it particularly effective for targeted applications in microbiological research.

Interaction with Metabolic Pathways

CPPG's role extends into various biochemical pathways related to carbohydrate metabolism and glycosylation processes. Although detailed metabolic interactions remain underexplored, its function as a substrate for specific enzymes suggests significant implications for understanding bacterial metabolism.

Cellular Effects

The cellular effects of CPPG are primarily observed through its selective toxicity towards E. coli. The hydrolysis products—galactose and 4-chloro-2-cyclopentylphenol—impact cellular integrity and functionality in susceptible strains while allowing Shigella to thrive .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPLGSGCPWWFRT-DRRXZNNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside and how does it selectively target Shigella in the presence of Escherichia coli?

A1: this compound (CPPG) is a phenolic derivative of beta-galactoside. Escherichia coli (E. coli), due to its beta-galactosidase activity, hydrolyzes CPPG into galactose and 4-chloro-2-cyclopentylphenol [, ]. While the former is a sugar molecule, the latter acts as a toxic aglycone moiety specifically for E. coli. This toxicity stems from the aglycone's ability to disrupt E. coli's cellular processes. Shigella species, on the other hand, exhibit a higher tolerance to this aglycone, allowing them to survive and multiply in the media containing CPPG [, ]. This selective toxicity forms the basis of using CPPG for enriching Shigella in samples also containing E. coli.

Q2: How effective is this compound in enriching different Shigella species?

A2: Research indicates that the efficacy of CPPG varies across different Shigella species. While it demonstrates robust enrichment for S. sonnei and S. flexneri, its effectiveness is somewhat limited for S. dysenteriae and S. boydii []. This suggests that the tolerance levels to the aglycone (4-chloro-2-cyclopentylphenol) might differ among Shigella species, influencing the effectiveness of CPPG as a selective enrichment agent. Further research could explore these variations in tolerance levels and their underlying mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.